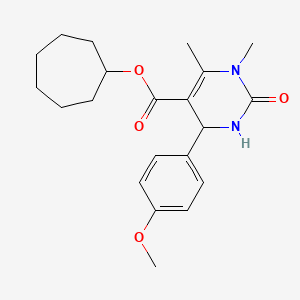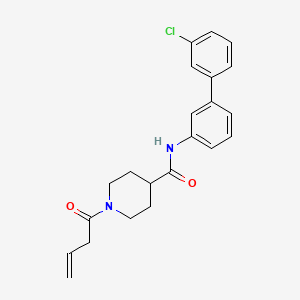![molecular formula C21H18FNO B5143719 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole, also known as FP-Car or 9-FPC, is a chemical compound that belongs to the carbazole family. It is a potent and selective ligand for the serotonin 5-HT7 receptor, which is involved in various physiological and pathological processes, including mood regulation, circadian rhythm, and sleep-wake cycle. Due to its unique pharmacological properties, FP-Car has attracted significant attention from researchers in the field of neuroscience and drug discovery.
Mécanisme D'action
The 5-HT7 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. It is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling, calcium ion influx, and the activity of ion channels and transporters. 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole binds to the 5-HT7 receptor with high affinity and selectivity, leading to the activation or inhibition of intracellular signaling cascades. The exact mechanism of action of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole on the 5-HT7 receptor is still under investigation.
Biochemical and Physiological Effects:
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been shown to have various biochemical and physiological effects in different experimental settings. For example, it can increase cAMP levels in cultured cells expressing the 5-HT7 receptor, suggesting a stimulatory effect on adenylate cyclase activity. It can also modulate the release of neurotransmitters, such as dopamine, acetylcholine, and glutamate, in the brain, indicating a potential role in synaptic transmission and plasticity. In addition, 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been reported to affect circadian rhythm and sleep-wake cycle in animal models, highlighting its relevance to behavioral and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its availability from commercial sources. However, there are also some limitations to its use, such as its potential off-target effects on other receptors or enzymes, its potential toxicity or side effects at high doses, and its limited solubility or stability in certain experimental conditions.
Orientations Futures
There are several future directions for research on 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole and the 5-HT7 receptor. First, more studies are needed to elucidate the exact mechanism of action of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole on the receptor and its downstream signaling pathways. Second, the role of the 5-HT7 receptor in various psychiatric and neurological disorders needs to be further investigated using animal models and clinical trials. Third, the development of new ligands for the 5-HT7 receptor with improved pharmacological properties and therapeutic potential is an active area of research. Finally, the application of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole and related compounds in drug discovery and personalized medicine is a promising direction for future research.
Méthodes De Synthèse
The synthesis of 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole involves several steps, including the preparation of 2-fluorophenol, 3-bromopropylamine hydrochloride, and 9H-carbazole-9-ethanol. These compounds are then reacted in the presence of a base and a palladium catalyst to form 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole. The yield and purity of the final product can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has been widely used as a research tool to study the function and regulation of the 5-HT7 receptor in various cellular and animal models. It has been shown to modulate the activity of the receptor in a dose-dependent and selective manner, leading to the activation or inhibition of downstream signaling pathways. 9-[3-(2-fluorophenoxy)propyl]-9H-carbazole has also been used to investigate the role of the 5-HT7 receptor in the pathophysiology of psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
Propriétés
IUPAC Name |
9-[3-(2-fluorophenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-18-10-3-6-13-21(18)24-15-7-14-23-19-11-4-1-8-16(19)17-9-2-5-12-20(17)23/h1-6,8-13H,7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHUDZKGTDTXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(2-Fluorophenoxy)propyl]carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5143641.png)
![1-(2-chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5143657.png)


![allyl 2-[(4-methoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5143676.png)
![2-[(6-bromo-4-quinazolinyl)amino]-4-methylphenol hydrochloride](/img/structure/B5143680.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5143691.png)
![4-[(4-ethylphenyl)sulfonyl]-N-(2-methylbenzyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5143699.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)


![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143732.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)